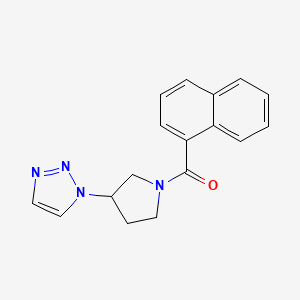

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone

Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone: is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a naphthalene moiety

Properties

IUPAC Name |

naphthalen-1-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(16-7-3-5-13-4-1-2-6-15(13)16)20-10-8-14(12-20)21-11-9-18-19-21/h1-7,9,11,14H,8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQNZXSCMLDMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyrrolidine Ring: The triazole ring can be functionalized with a pyrrolidine moiety through nucleophilic substitution reactions.

Incorporation of the Naphthalene Moiety:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.

Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties.

Biology: In biological research, the compound can serve as a probe to study enzyme interactions, particularly those involving triazole and pyrrolidine moieties.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone

- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzyl)methanone

- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(anthracen-1-yl)methanone

Uniqueness: The presence of the naphthalene moiety in (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone distinguishes it from similar compounds, potentially offering unique electronic and steric properties that can be exploited in various applications.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone can be described as follows:

- Molecular Formula : C_{15}H_{14}N_{4}O

- Molecular Weight : 270.30 g/mol

- IUPAC Name : (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone

Antimicrobial Activity

Preliminary studies have indicated that (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. A study conducted on various cancer cell lines demonstrated its cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF7 (breast cancer) | 8.7 |

| A549 (lung cancer) | 12.3 |

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell proliferation, particularly through the modulation of signaling pathways associated with cell survival.

The biological activity of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is thought to be mediated through several mechanisms:

- Triazole Ring Interaction : The triazole moiety can chelate metal ions, which may alter enzymatic activities critical for bacterial growth and cancer cell proliferation.

- Pyrrolidine Ring Influence : The pyrrolidine structure may enhance membrane permeability, facilitating cellular uptake.

- Naphthalene Substitution : The naphthalene group contributes to the lipophilicity of the compound, potentially improving its bioavailability.

Case Studies and Research Findings

A recent study published in Molecules evaluated the structure–activity relationship (SAR) of various triazole-containing compounds, including (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone. The findings indicated that modifications to the naphthalene substituent significantly impacted both antimicrobial and anticancer activities .

Another investigation focused on the compound's potential as a dual-action agent against both bacterial infections and cancerous cells. This study highlighted its ability to inhibit bacterial biofilm formation while simultaneously inducing apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.